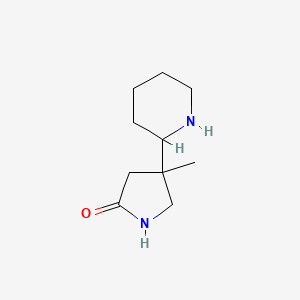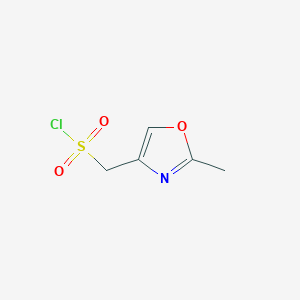![molecular formula C8H12N4 B13253909 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13253909.png)
2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is a heterocyclic compound featuring a triazole ring. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences . This compound, in particular, is of interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) for azide substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Benzimidazole: Known for its broad range of therapeutic applications, including anti-inflammatory and antiviral activities.
Imidazole: Widely used in pharmaceuticals and agrochemicals due to its versatile chemical properties.
1H-1,2,3-Triazole: A fundamental structure in many bioactive molecules and materials.
Uniqueness: 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile stands out due to its specific substitution pattern, which can impart unique biological activities and chemical reactivity. Its ability to undergo “click chemistry” reactions makes it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(5-methyl-1-propan-2-yltriazol-4-yl)acetonitrile |
InChI |
InChI=1S/C8H12N4/c1-6(2)12-7(3)8(4-5-9)10-11-12/h6H,4H2,1-3H3 |
InChI Key |
HVXFAWJUCWEZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13253831.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)
![6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13253837.png)
![2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide](/img/structure/B13253838.png)

![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)

![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)


![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
